Cyclohexylamino Moiety at C-7 Is a Stringent Determinant of HCV NS5B Polymerase Potency: Class-Level SAR Inference
In a congeneric series of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, structure-activity relationship (SAR) analysis revealed a stringent preference for a cyclohexyl group as the hydrophobic substituent at the position corresponding to the 7-amino moiety. Analogs lacking the cyclohexyl group or bearing alternative hydrophobic substituents showed substantially reduced or negligible inhibitory activity in the biochemical RdRp assay [1]. While exact IC50 values for the target compound itself are not publicly available, this class-level SAR provides strong inferential evidence that the cyclohexylamino substituent in N-cyclohexyl-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine is a critical pharmacophoric element likely to confer superior HCV polymerase inhibition relative to analogs with other N-substituents (e.g., N-phenyl, N-benzyl, N-alkyl chains). The quantitative improvement for carboxylic acid-containing analogs was reported as optimization to low nanomolar potencies, underscoring the scaffold's capacity for high-affinity target engagement when properly substituted [1].
| Evidence Dimension | HCV NS5B Polymerase Inhibition (SAR preference for cyclohexyl vs. other hydrophobic groups) |
|---|---|
| Target Compound Data | Contains cyclohexylamino group at C-7 (structural feature associated with stringent SAR preference) |
| Comparator Or Baseline | Analogs with alternative N-substituents (e.g., non-cyclohexyl hydrophobes); quantitative data not publicly disclosed for individual comparators |
| Quantified Difference | SAR trends clearly reveal a stringent preference for a cyclohexyl group as one of the hydrophobes; low nanomolar potencies achieved in biochemical RdRp assay for optimized cyclohexyl-containing analogs [1] |
| Conditions | Biochemical RdRp (RNA-dependent RNA polymerase) assay; congeneric pyrazolo[1,5-a]pyrimidine series [1] |
Why This Matters
For procurement decisions in antiviral drug discovery programs targeting HCV, compounds bearing the cyclohexylamino pharmacophore are rationally preferred over close analogs lacking this group, as SAR data indicates this substituent is non-redundant for achieving high biochemical potency.
- [1] Popovici-Muller, J.; Shipps, G. W.; Rosner, K. E.; Deng, Y.; Wang, T.; Curran, P. J.; Brown, M. A.; Siddiqui, M. A.; Cooper, A. B.; Duca, J.; Cable, M.; Girijavallabhan, V. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. Bioorg. Med. Chem. Lett. 2009, 19 (22), 6331–6336. View Source
